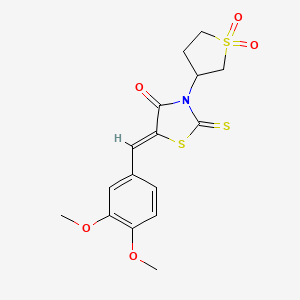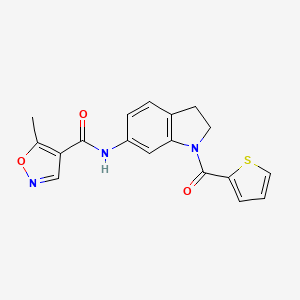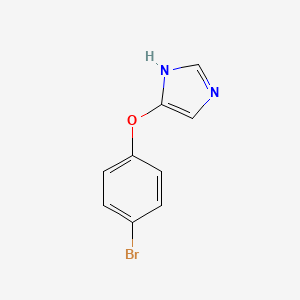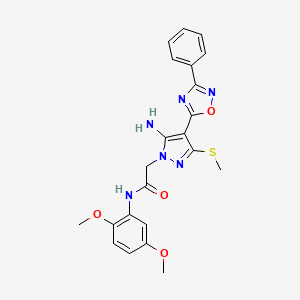
Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . These types of compounds are often used in the development of drugs due to their versatility .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction can be carried out in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can form four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .科学的研究の応用
Organic Synthesis and Heterocyclic Chemistry
- Research demonstrates innovative synthesis methods for creating new pyrazolo[3,4-b]pyridine products through condensation processes. These methodologies offer pathways to N-fused heterocycles with potential for further chemical and pharmacological exploration (Ghaedi et al., 2015).
Anticancer Agents
- Some derivatives have been evaluated as promising anticancer agents, indicating the therapeutic potential of compounds with similar structures. This evaluation includes synthesis and bioactivity assessment, suggesting a potential role in developing new cancer treatments (Rehman et al., 2018).
Antibacterial Activity
- The synthesis and assessment of certain oxadiazole and pyridine derivatives have shown significant antibacterial activity, underscoring the potential of such compounds in antimicrobial research (Singh & Kumar, 2015).
Mycobacterium Tuberculosis Inhibitors
- A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and shown to inhibit Mycobacterium tuberculosis, illustrating the role of such compounds in combating tuberculosis (Jeankumar et al., 2013).
Chemosensors
- Newly synthesized compounds have been utilized as colorimetric chemosensors for the detection of metal ions like Cu2+, Zn2+, and Co2+, demonstrating their utility in analytical chemistry and environmental monitoring (Aysha et al., 2021).
作用機序
Target of Action
The compound “Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate” contains an oxadiazole ring , a pyridine ring , and a piperidine ring . These structures are common in many biologically active compounds and drugs, suggesting that this compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action would depend on the specific targets of this compound. Oxadiazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . Similarly, indole derivatives, which share some structural similarities with pyridine, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Given the biological activities associated with oxadiazole and indole derivatives, it’s possible that this compound could influence pathways related to inflammation, viral replication, or cell proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned above, oxadiazole and indole derivatives can have various biological effects, suggesting that this compound could potentially influence a range of cellular processes .
将来の方向性
The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
IUPAC Name |
ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLMNJVGMMVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B2588865.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)
![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)


![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)
![(6S,7As)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B2588876.png)
![N-[Cyano(cyclopropyl)methyl]-4,5-dimethyl-2-phenylfuran-3-carboxamide](/img/structure/B2588877.png)
![2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2588878.png)

![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/no-structure.png)